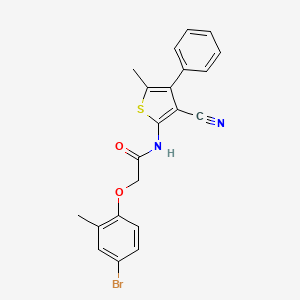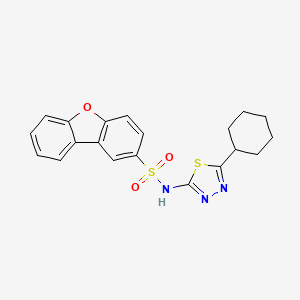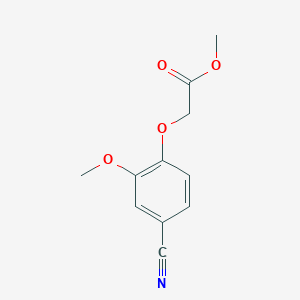![molecular formula C21H24N2O2S B4196633 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4196633.png)
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE
描述
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure substituted with an adamantyl group The adamantyl group is known for its bulky and rigid structure, which can significantly influence the compound’s physical and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-(1-adamantyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to introduce the thio group, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the adamantyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted quinazolinone derivatives.
科学研究应用
2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with enhanced properties.
作用机制
The mechanism of action of 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s ability to penetrate cell membranes, while the quinazolinone core can interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2-(1-adamantyl)-3-methyl-4(3H)-quinazolinone: Lacks the thio group, which can affect its reactivity and biological activity.
2-{[2-(1-adamantyl)-2-hydroxyethyl]thio}-3-methyl-4(3H)-quinazolinone: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical properties.
Uniqueness
The presence of both the adamantyl and thio groups in 2-{[2-(ADAMANTAN-1-YL)-2-OXOETHYL]SULFANYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE makes it unique compared to other similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-3-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-23-19(25)16-4-2-3-5-17(16)22-20(23)26-12-18(24)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWTQYMURBKAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxy-5-methylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4196557.png)
![Methyl 6-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4196564.png)
![3-[2-(Butan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B4196572.png)

![4-[2-(4-methoxyphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4196602.png)

![N-(4-ethoxyphenyl)-2-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]acetamide](/img/structure/B4196620.png)
![2-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B4196626.png)
![ETHYL 1-({[3-(ETHOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}METHYL)PIPERIDINE-3-CARBOXYLATE](/img/structure/B4196629.png)

![N-(1-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4196643.png)
![5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4196651.png)
![4-bromo-2-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4196658.png)
![1-Benzyl-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B4196672.png)
